molecular formula C23H24O12 B15088607 Eupalitin 3-galactoside

Eupalitin 3-galactoside

Cat. No.: B15088607
M. Wt: 492.4 g/mol
InChI Key: FFRYQAOUWMJQCX-LTGKLFRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betuletrin, also known as eupalitin-3-O-beta-D-galactopyranoside, is a flavonoid glycoside compound with the molecular formula C23H24O12. It is derived from various plant sources and is known for its diverse biological activities. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a flavonoid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betuletrin can be synthesized through several chemical routes. One common method involves the glycosylation of eupalitin with galactose under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of betuletrin often involves the extraction of the compound from plant materials. Techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are commonly used. The extracted compound is then purified using chromatographic methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Betuletrin undergoes various chemical reactions, including:

    Oxidation: Betuletrin can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert betuletrin into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.

Major Products:

Scientific Research Applications

Betuletrin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of betuletrin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Betuletrin is often compared with other flavonoid glycosides such as:

    Quercetin-3-O-galactoside: Similar antioxidant and anti-inflammatory properties.

    Kaempferol-3-O-galactoside: Known for its anticancer and cardioprotective effects.

    Myricetin-3-O-galactoside: Exhibits strong antioxidant and neuroprotective activities.

Uniqueness: Betuletrin stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1

InChI Key

FFRYQAOUWMJQCX-LTGKLFRMSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Origin of Product

United States

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